molecular formula C9H11NO B14492577 2-(3-Aminoprop-1-EN-1-YL)phenol CAS No. 63257-77-2

2-(3-Aminoprop-1-EN-1-YL)phenol

Cat. No.: B14492577
CAS No.: 63257-77-2
M. Wt: 149.19 g/mol
InChI Key: VWDQJRIVNZKHKQ-UHFFFAOYSA-N
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Description

2-(3-Aminoprop-1-EN-1-YL)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound has a unique structure where an amino group (-NH2) is attached to a propene chain, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoprop-1-EN-1-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile.

Industrial Production Methods

In industrial settings, the production of phenols, including this compound, often involves the catalytic hydroxylation of benzene derivatives. This process can be optimized for large-scale production by controlling parameters such as temperature, pressure, and the presence of catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoprop-1-EN-1-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted phenols, which have significant applications in various chemical processes .

Scientific Research Applications

2-(3-Aminoprop-1-EN-1-YL)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Aminoprop-1-EN-1-YL)phenol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminoprop-1-EN-1-YL)phenol is unique due to the presence of the propene chain linking the amino group to the phenol ring.

Properties

CAS No.

63257-77-2

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(3-aminoprop-1-enyl)phenol

InChI

InChI=1S/C9H11NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6,11H,7,10H2

InChI Key

VWDQJRIVNZKHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCN)O

Origin of Product

United States

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